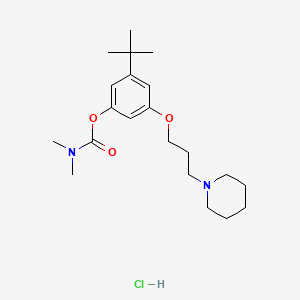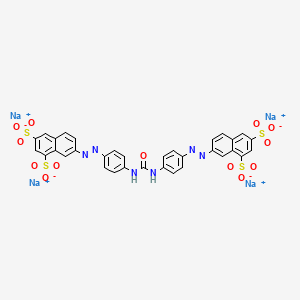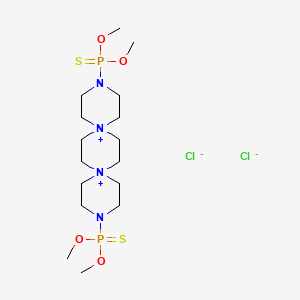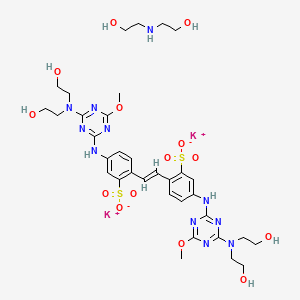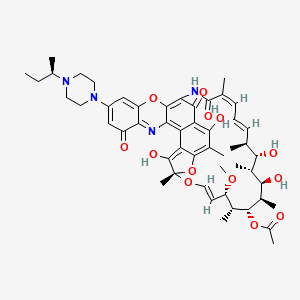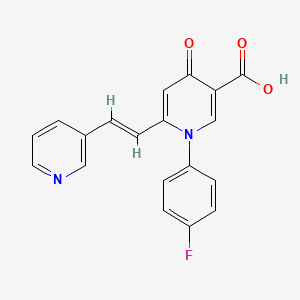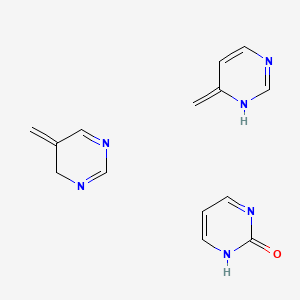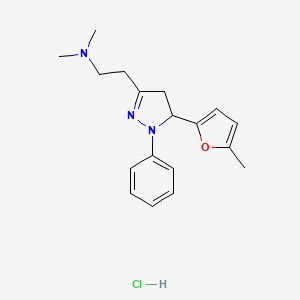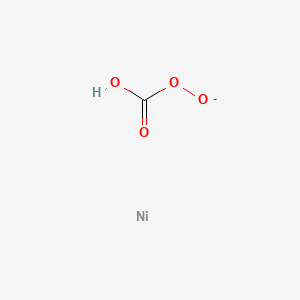
4-(2-Morpholinyl)-1H-indole monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Morpholinyl)-1H-indole monohydrochloride is a chemical compound that features an indole core substituted with a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the indole and morpholine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholinyl)-1H-indole monohydrochloride typically involves the reaction of an indole derivative with a morpholine derivative under specific conditions. One common method includes the following steps:
Starting Materials: Indole and morpholine.
Reaction Conditions: The reaction is often carried out in the presence of a suitable catalyst and solvent. For example, a palladium catalyst and a polar aprotic solvent like dimethylformamide (DMF) can be used.
Reaction Steps: The indole derivative undergoes a substitution reaction with the morpholine derivative, leading to the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch Reactors: Large vessels where the reaction is carried out in a controlled environment.
Continuous Flow Reactors: Systems where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.
化学反应分析
Types of Reactions
4-(2-Morpholinyl)-1H-indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The indole and morpholine rings can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the indole or morpholine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted indole or morpholine derivatives.
科学研究应用
4-(2-Morpholinyl)-1H-indole monohydrochloride has several scientific research applications, including:
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or catalyst in certain chemical reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Pharmaceuticals: Incorporated into formulations for various pharmaceutical applications.
作用机制
The mechanism of action of 4-(2-Morpholinyl)-1H-indole monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Gene Expression Modulation: Influencing the expression of specific genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- 4-(2-Morpholinyl)-1,2-benzenediol hydrochloride
- 2-Methyl-4-(methylthio)-2-morpholinopropiophenone
- (4-Acetyl-2-morpholinyl)methyl]amine dihydrochloride
Comparison
4-(2-Morpholinyl)-1H-indole monohydrochloride is unique due to its specific indole and morpholine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
84590-62-5 |
|---|---|
分子式 |
C12H15ClN2O |
分子量 |
238.71 g/mol |
IUPAC 名称 |
2-(1H-indol-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-10(12-8-13-6-7-15-12)9-4-5-14-11(9)3-1;/h1-5,12-14H,6-8H2;1H |
InChI 键 |
JDOXVQXDZVEEKB-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1)C2=C3C=CNC3=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

